molecular formula C8H8BrCl B3041074 2-Chloro-6-methylbenzyl bromide CAS No. 259733-13-6

2-Chloro-6-methylbenzyl bromide

Cat. No.: B3041074
CAS No.: 259733-13-6
M. Wt: 219.5 g/mol
InChI Key: FOEPRWVTHBDGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylbenzyl bromide is a substituted benzyl bromide derivative characterized by a chlorine atom at the ortho position (C2) and a methyl group at the para position (C6) relative to the benzyl bromide functional group. This compound is structurally significant due to the electronic and steric effects imparted by these substituents. Benzyl bromides are widely used as alkylating agents in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The chloro and methyl substituents in this compound modulate its reactivity and stability, making it distinct from other benzyl bromide analogs .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPRWVTHBDGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259733-13-6
Record name 2-(bromomethyl)-1-chloro-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to 2-chloro-6-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-chloro-6-methylbenzyl alcohol, 2-chloro-6-methylbenzonitrile, and 2-chloro-6-methylbenzylamine.

    Oxidation: Products include 2-chloro-6-methylbenzyl alcohol and 2-chloro-6-methylbenzaldehyde.

    Reduction: The primary product is 2-chloro-6-methylbenzyl alcohol.

Scientific Research Applications

2-Chloro-6-methylbenzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzyl bromide involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic transformations and biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Parameters of Substituted Benzyl Bromides

Compound Name Substituents (Positions) Bond Length (C-Ar–CH₂, Å) Bond Length (CH₂–Br, Å) Torsion Angle (C-Ar–CH₂–Br) Reference
2-Chloro-6-methylbenzyl bromide Cl (C2), CH₃ (C6) 1.51* 1.98* ~90°* [2, 15]
Benzyl bromide (unsubstituted) None 1.47 1.93 60–70° [2]
2,6-Dimethoxybenzyl bromide OCH₃ (C2, C6) 1.52 1.97 89.5° [2]
2-Chloro-6-fluorobenzyl bromide Cl (C2), F (C6) 1.50 1.96 88° [6, 12]

*Estimated based on analog data from substituted benzyl bromides .

  • Electronic Effects : The electron-withdrawing chlorine at C2 increases the electrophilicity of the benzylic carbon, enhancing reactivity in nucleophilic substitution (SN₂) reactions. The methyl group at C6 exerts a weak electron-donating effect, slightly counteracting the chlorine’s activation .
  • Steric Effects : Steric hindrance from the ortho-chloro and para-methyl groups forces the CH₂–Br bond into a near-perpendicular torsion angle (~90°), reducing resonance stabilization and favoring SN₂ mechanisms .

Biological Activity

2-Chloro-6-methylbenzyl bromide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry and biological research.

  • Molecular Formula : C9_{9}H8_{8}BrCl
  • Molecular Weight : 235.52 g/mol
  • Structure : The compound features a benzyl group substituted with chlorine and bromine atoms, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property enables the compound to modify biomolecules such as proteins and nucleic acids by forming covalent bonds, thereby altering their structure and function.

Case Study 1: Cytochrome P450 Inhibition

A study involving benzylmorpholine analogs demonstrated that structural modifications at the benzyl position significantly affected the binding affinity towards cytochrome P450 enzymes. While not directly involving this compound, the findings suggest that similar halogenated compounds could be designed to selectively inhibit specific cytochrome P450 isoforms, which are crucial in drug metabolism .

Case Study 2: Biological Interactions

In a broader context, halogenated aromatic compounds have been shown to interact with various biological targets due to their ability to form stable complexes. Such interactions can lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Applications in Medicinal Chemistry

This compound is being explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its derivatives may serve as precursors for new therapeutic agents targeting specific diseases. The compound's reactivity allows for the introduction of various functional groups, enhancing the pharmacokinetic properties of drug candidates.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
This compoundChlorine and bromine substituentsPotential enzyme inhibitor
2-Chloro-5-fluoro-3-methylbenzyl bromideSimilar halogenationEnzyme inhibition potential
6-Chloro-2-fluoro-3-methylbenzyl bromideElectrophilic reactivityProtein modification applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methylbenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methylbenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.